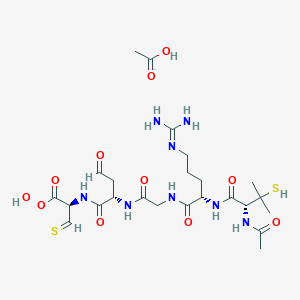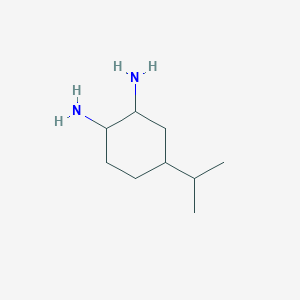
ent-ラミブジン
説明
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one, also known as 4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one, is a useful research compound. Its molecular formula is C8H11N3O3S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗レトロウイルス療法
ラミブジンは、ヒト免疫不全ウイルス(HIV)やその他のウイルス感染症の治療に用いられる一般的な抗レトロウイルス薬です . これは、世界保健機関が推奨する固定用量併用療法(FDC)の一部です .
併用薬分析
ラミブジンは、FDC療法において、テノホビルジソプロキシルフマル酸塩などの他の薬物と組み合わせて使用されることが多いです . ラミブジンとテノホビルジソプロキシルフマル酸塩を固定用量併用薬から同時に定量するための研究が、誘導体分光光度法とHPLC法を用いて行われています .
環境影響調査
新興汚染物質として、ラミブジンの環境影響を評価する研究が行われています。 これらの研究では、一連の生態毒性バイオアッセイを用いて、ラミブジンが水生動物相および植物相に与える環境上の脅威を評価しています .
毒性評価
ラミブジンのミジンコ(ろ過摂食動物)に対する毒性を評価する研究が行われています。 この研究では、淡水中で100 µg/Lのラミブジンに曝露すると、死亡率が85%と有意な反応が見られました .
変異原性試験
ラミブジンの潜在的な変異原性効果を評価するために、エイムズ細菌変異原性試験が用いられています。 エイムズ試験では、いずれのラミブジン濃度においても、潜在的な変異原性効果は認められませんでした .
植物生育への影響
ラミブジンが植物の生育に与える影響を評価する研究が行われています。 レタス(レタス)の発芽試験では、対照群と比べて、種子の発芽率とそれぞれの胚軸の長さにもわずかに悪影響が見られました .
7. 細胞生存率および運動性への影響 研究によると、ラミブジンは、他の抗レトロウイルス薬と共に、特定のメラノーマ細胞株における特定の遺伝子の発現をダウンレギュレートし、細胞の生存率と運動性を阻害する可能性があります .
染色体異常調査
タマネギ(Allium cepa)バイオアッセイでは、100 µg/Lのラミブジンに曝露すると、根の長さに目に見える悪影響が見られました。 この影響は、顕微鏡による観察によってさらに調査され、曝露されたタマネギの根の先端で染色体異常が認められました <svg class="icon" height="16" p-id
作用機序
Target of Action
ent-Lamivudine, also known as Lamivudine, (+)-cis-, is primarily targeted against the Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV) . These viruses are responsible for causing HIV/AIDS and chronic hepatitis B, respectively .
Mode of Action
Lamivudine is a synthetic nucleoside analogue . It undergoes intracellular phosphorylation to form its active metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase , resulting in DNA chain termination . This process inhibits the replication of HIV-1 and HBV .
Biochemical Pathways
Lamivudine, like other nucleoside analogs, must be metabolized to its triphosphate form by intracellular kinases to inhibit viral DNA synthesis . The active anabolite, lamivudine 5’-triphosphate, prevents HIV-1 and HBV replication by competitively inhibiting viral reverse transcriptase and terminating proviral DNA chain extension .
Pharmacokinetics
Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults and 68% in children . Lamivudine is widely distributed into total body fluid, with a mean apparent volume of distribution (Vd) being approximately 1.3 L/kg following intravenous administration . As approximately 70% of an oral dose is eliminated renally as unchanged drug, the dose needs to be reduced in patients with renal insufficiency .
Result of Action
The result of lamivudine’s action is the inhibition of HIV-1 and HBV replication, which helps in the treatment of HIV infection and chronic hepatitis B . It is effective against both HIV-1 and HIV-2 . It is typically used in combination with other antiretrovirals such as zidovudine, dolutegravir, and abacavir .
Action Environment
The action of lamivudine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Trimethoprim increases the area under the curve (AUC) and decreases the renal clearance of lamivudine . Furthermore, the efficacy of lamivudine can be affected by the patient’s health status, such as renal or hepatic function .
特性
IUPAC Name |
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEGQNOMFQHVDC-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307509 | |
| Record name | 2′,3′-Dideoxy-3′-thiacytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134680-32-3 | |
| Record name | 2′,3′-Dideoxy-3′-thiacytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134680-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lamivudine, (+)-cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134680323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2′,3′-Dideoxy-3′-thiacytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAMIVUDINE, (+)-CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6S9D88T3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















